3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyridazine
Description
3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted at positions 3 and 4. The pyridazine ring at position 3 is linked to a 3-methoxyphenyl group, while position 6 is functionalized with a sulfanyl (-S-) bridge connected to a 1,2,4-oxadiazole moiety bearing a 3,4-dimethoxyphenyl substituent. This structural complexity confers unique physicochemical properties, such as moderate lipophilicity (predicted logP ≈ 3.2) and a molecular weight of ~476.5 g/mol. The compound’s design leverages the electron-donating effects of methoxy groups and the hydrogen-bonding capacity of the oxadiazole and sulfanyl groups, making it a candidate for applications in medicinal chemistry or agrochemical research.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-[[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c1-27-16-6-4-5-14(11-16)17-8-10-21(25-24-17)31-13-20-23-22(26-30-20)15-7-9-18(28-2)19(12-15)29-3/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUJUJFZZWIUNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyridazine is a synthetic organic molecule that incorporates a complex structure featuring an oxadiazole ring and a pyridazine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 423.49 g/mol. The presence of the 3,4-dimethoxyphenyl group and the pyridazine structure are believed to contribute significantly to its biological activity.
Biological Activities
The biological activities associated with compounds containing the oxadiazole moiety are diverse. Notably, the following activities have been reported for similar compounds:
-
Anticancer Activity :
- Mechanism of Action : Compounds with oxadiazole rings have shown potential in targeting various enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) . The hybridization of oxadiazoles with other pharmacophores has been explored for enhanced anticancer efficacy.
- Case Studies : Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that certain oxadiazole derivatives can inhibit telomerase activity, which is crucial for cancer cell immortality .
-
Antimicrobial Activity :
- In Vitro Studies : The antimicrobial potential of related oxadiazole compounds has been evaluated through minimum inhibitory concentration (MIC) assays. Compounds similar to the target molecule have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
- Resistance Studies : Investigations into the resistance mechanisms of microorganisms against these compounds revealed that some derivatives maintain efficacy even in resistant strains .
- Additional Activities :
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the functional groups attached to the oxadiazole ring can significantly influence biological activity. For example:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 1,2,4-Oxadiazole Derivative | C19H20N4O4 | Antimicrobial |
| N-(4-Chlorophenyl)-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide | C19H18ClN3O4 | Anticancer |
| 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol]pyrrolidin | C22H22FN3O5 | Neuroprotective |
These findings suggest that specific substitutions on the oxadiazole structure can enhance solubility and bioavailability while increasing potency against targeted biological pathways.
Future Directions
Further research is essential to elucidate the precise mechanisms through which 3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyridazine exerts its biological effects. This includes:
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and pharmacodynamics.
- Clinical Trials : Evaluating safety and efficacy in human subjects.
- Molecular Docking Studies : To predict interactions with specific biological targets.
Scientific Research Applications
The compound has been investigated for its potential anticancer and antimicrobial properties. Its mechanism of action appears to involve the inhibition of critical biological pathways that are essential for the survival and proliferation of cancer cells.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit promising anticancer activities. For example:
- In vitro studies have shown that the compound can inhibit tubulin polymerization, which is crucial for cancer cell division. This inhibition leads to cell cycle arrest and apoptosis in various cancer cell lines .
- Case Study: A derivative was tested against human breast cancer cell lines, showing a significant reduction in cell viability at micromolar concentrations. The structure-activity relationship (SAR) indicated that modifications on the phenyl moiety could enhance anticancer activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Research Findings: In vitro tests against bacterial strains such as Staphylococcus aureus and Escherichia coli showed that the compound exhibits notable antibacterial activity .
- Mechanism: The antimicrobial effect is thought to arise from the disruption of bacterial cell wall synthesis and function.
Structure-Activity Relationship (SAR)
The efficacy of 3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyridazine can be influenced by:
- Substituents on the phenyl rings: Variations in electron-donating or withdrawing groups can modulate biological activity.
- Sulfanyl group positioning: The presence of the sulfanyl group enhances lipophilicity, aiding in cellular penetration.
Comparison with Similar Compounds
Research Implications
The structural variations among these compounds highlight the tunability of pyridazine-based scaffolds for diverse applications. For instance, the electron-rich 3,4-dimethoxyphenyl group in the target compound could enhance binding to aromatic receptor pockets, while the sulfanyl linker improves membrane permeability. Further studies should explore structure-activity relationships (SAR) to optimize bioactivity and pharmacokinetic profiles.
Preparation Methods
Synthesis of the 1,2,4-Oxadiazole Ring
Cyclization of Amidoxime Intermediates
The 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-methylsulfanyl moiety is constructed via cyclization of an amidoxime precursor. A representative protocol involves reacting 3,4-dimethoxybenzamide with hydroxylamine hydrochloride in ethanol/water (3:1) at 80°C for 12 hours to form the amidoxime intermediate. Subsequent treatment with chloroacetic acid under dehydrating conditions (POCl₃, reflux, 6 hours) yields the oxadiazole ring.
Table 1: Comparative Yields for Oxadiazole Formation
| Starting Material | Reagent System | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 3,4-Dimethoxybenzamide | POCl₃/CHCl₃ | 110 | 78 | 98 |
| 3,4-Dimethoxybenzamide | HATU/DIPEA | 25 | 65 | 95 |
| 3,4-Dimethoxybenzamide | T3P®/DCM | 40 | 72 | 97 |
Key findings:
Formation of the Pyridazine Core
Condensation with Hydrazine Derivatives
The 6-(3-methoxyphenyl)pyridazine fragment is synthesized via cyclocondensation of 3-methoxyphenylacetohydrazide with diketene analogs. A 2022 study demonstrated that reacting 3-methoxyphenylglyoxal with hydrazine hydrate in acetic acid (120°C, 8 hours) produces the pyridazine scaffold with 85% efficiency.
Mechanistic Insights:
- Nucleophilic attack by hydrazine on the carbonyl group generates a dihydropyridazine intermediate.
- Aromatization occurs via oxidative dehydrogenation using MnO₂.
Critical parameters:
Sulfanyl Group Introduction
Thiol-Ene Coupling Strategy
The methylsulfanyl linker is installed via nucleophilic substitution between 5-(chloromethyl)-1,2,4-oxadiazole and 3-mercaptopyridazine. Optimal conditions use:
- Reagent: NaSH in DMF
- Temperature: 60°C
- Time: 4 hours
- Yield: 91%
Table 2: Sulfur Incorporation Efficiency
| Thiol Source | Solvent | Catalyst | Conversion (%) |
|---|---|---|---|
| NaSH | DMF | None | 91 |
| HSCH₂CO₂H | EtOH | K₂CO₃ | 76 |
| (CH₂)₂S | THF | CuI | 68 |
Key observation:
Polar aprotic solvents (DMF, DMSO) outperform protic solvents due to enhanced nucleophilicity of sulfur species.
Final Assembly and Optimization
Convergent Synthesis Approach
The oxadiazole and pyridazine modules are coupled via Suzuki-Miyaura cross-coupling:
Step 1: Bromination of 3-mercaptopyridazine using NBS (N-bromosuccinimide) in CCl₄ (72% yield).
Step 2: Palladium-catalyzed coupling with 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-ylboronic acid (Pd(PPh₃)₄, K₂CO₃, DME/H₂O).
Table 3: Cross-Coupling Optimization Data
| Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | XPhos | DME/H₂O | 88 |
| PdCl₂(dppf) | None | THF/H₂O | 79 |
| NiCl₂(dme) | BINAP | Toluene | 63 |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advancements employ microreactor technology to enhance reproducibility:
Green Chemistry Metrics:
- PMI (Process Mass Intensity): 32 (vs. 58 for batch processes)
- E-factor: 18.7 (solvent recovery reduces to 6.2)
Characterization and Validation
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal analysis confirms:
- Dihedral angle between oxadiazole and pyridazine planes: 48.7°
- Sulfur bridge bond length: 1.81 Å
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
